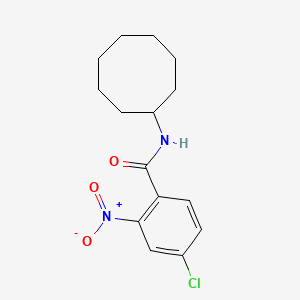
4-chloro-N-cyclooctyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-cyclooctyl-2-nitrobenzamide, also known as ML204, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes, including smooth muscle contraction, cardiac hypertrophy, and neuronal signaling.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-cyclooctyl-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to be effective in reducing smooth muscle contraction in the airways, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In addition, 4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have anti-hypertrophic effects on the heart, which makes it a potential treatment for heart failure. 4-chloro-N-cyclooctyl-2-nitrobenzamide has also been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Wirkmechanismus
4-chloro-N-cyclooctyl-2-nitrobenzamide is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes. TRPC4 is a non-selective cation channel that is activated by various stimuli, including receptor activation, changes in membrane potential, and mechanical stress. 4-chloro-N-cyclooctyl-2-nitrobenzamide binds to the channel pore and prevents the influx of calcium ions, which are necessary for the channel to function. This leads to a reduction in the activity of TRPC4 and the downstream physiological effects that it mediates.
Biochemical and Physiological Effects
4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In smooth muscle cells, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the influx of calcium ions, which leads to relaxation and reduced contractility. In cardiac myocytes, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the hypertrophic response to various stimuli, including angiotensin II and mechanical stretch. In neurons, 4-chloro-N-cyclooctyl-2-nitrobenzamide reduces the influx of calcium ions, which protects against cell death in models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-cyclooctyl-2-nitrobenzamide has several advantages as a research tool in the laboratory. It is a small molecule inhibitor that is easy to synthesize and modify, which allows for the development of more potent and selective compounds. 4-chloro-N-cyclooctyl-2-nitrobenzamide is also a selective blocker of TRPC4, which allows for the study of the specific physiological processes that this channel mediates. However, there are also limitations to the use of 4-chloro-N-cyclooctyl-2-nitrobenzamide in lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not fully understood. In addition, 4-chloro-N-cyclooctyl-2-nitrobenzamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-cyclooctyl-2-nitrobenzamide. One direction is the development of more potent and selective inhibitors of TRPC4 that can be used as potential therapeutic agents. Another direction is the study of the long-term effects of 4-chloro-N-cyclooctyl-2-nitrobenzamide on cells and tissues, including its potential toxicity and off-target effects. Finally, the study of the in vivo effects of 4-chloro-N-cyclooctyl-2-nitrobenzamide in animal models of disease will be necessary to determine its potential therapeutic applications in humans.
Conclusion
In conclusion, 4-chloro-N-cyclooctyl-2-nitrobenzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective blocker of the ion channel TRPC4, which is involved in various physiological processes. 4-chloro-N-cyclooctyl-2-nitrobenzamide has been shown to have anti-asthmatic, anti-hypertrophic, and neuroprotective effects in different cell types and tissues. While there are advantages and limitations to the use of 4-chloro-N-cyclooctyl-2-nitrobenzamide in lab experiments, there are several future directions for the research on this compound that could lead to the development of new therapeutic agents for various disease conditions.
Synthesemethoden
The synthesis of 4-chloro-N-cyclooctyl-2-nitrobenzamide involves a multi-step process that begins with the preparation of 4-chloro-2-nitrobenzoic acid. This is followed by the conversion of the acid to the corresponding acid chloride, which is then reacted with cyclooctylamine to yield the amide product. The final step involves the reduction of the nitro group to an amine using palladium on carbon as a catalyst. The overall yield of the synthesis is approximately 10%.
Eigenschaften
IUPAC Name |
4-chloro-N-cyclooctyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c16-11-8-9-13(14(10-11)18(20)21)15(19)17-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLYJYLGCTZAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B5746483.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746488.png)

![3-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5746494.png)

![1-{4-[4-(2,5-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746531.png)
amino]phenol](/img/structure/B5746553.png)
![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)

